2,5-Diamino-3-bromobenzonitrile 2,5-Diamino-3-bromobenzonitrile
Brand Name: Vulcanchem
CAS No.: 82997-65-7
VCID: VC2858630
InChI: InChI=1S/C7H6BrN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2
SMILES: C1=C(C=C(C(=C1C#N)N)Br)N
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

2,5-Diamino-3-bromobenzonitrile

CAS No.: 82997-65-7

Cat. No.: VC2858630

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diamino-3-bromobenzonitrile - 82997-65-7

Specification

CAS No. 82997-65-7
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 2,5-diamino-3-bromobenzonitrile
Standard InChI InChI=1S/C7H6BrN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2
Standard InChI Key IKSPSVLLVGFKQX-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C#N)N)Br)N
Canonical SMILES C1=C(C=C(C(=C1C#N)N)Br)N

Introduction

PropertyValueSource
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
CAS Number82997-65-7
Purity≥95%
Storage Conditions0°C

Chemical Structure and Electronic Properties

The planar aromatic ring system hosts three functional groups:

  • Bromine (C3): Imparts electrophilic substitution reactivity and steric bulk.

  • Amino Groups (C2, C5): Participate in hydrogen bonding and act as directing groups in electrophilic substitutions.

  • Nitrile (C1): Withdraws electron density, polarizing the ring and enhancing reactivity toward nucleophilic attack.

Density Functional Theory (DFT) studies on related brominated diamino benzonitriles suggest that the nitrile group reduces electron density at ortho/para positions, directing substitutions to meta positions . The bromine atom’s electronegativity further polarizes the ring, facilitating reactions such as Ullmann couplings or Buchwald-Hartwig aminations.

ParameterStep 1Step 2
ΔG (kJ/mol)-606.8-600.1
ΔH (kJ/mol)-610.7-603.6
Activation Energy (Eₐ)189.0210.6

These data imply that similar conditions—elevated temperatures (80–120°C) and polar aprotic solvents—could enable the synthesis of 2,5-diamino-3-bromobenzonitrile from its dibromo precursor .

Reactivity and Functionalization

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with reagents like amines or alkoxides. For instance, reaction with sodium methoxide replaces bromine with a methoxy group, yielding 2,5-diamino-3-methoxybenzonitrile .

Oxidation and Reduction

  • Amino Groups: Oxidation with KMnO₄ converts -NH₂ to -NO₂, producing nitro derivatives.

  • Nitrile Group: Reduction with LiAlH₄ yields a primary amine (-CH₂NH₂).

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl systems. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) are typically employed .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s amino and nitrile groups are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, derivatives of bromobenzonitriles exhibit MIC values of 16–64 µg/mL against pathogens like Staphylococcus aureus .

Materials Science

As a precursor to phthalocyanines, 2,5-diamino-3-bromobenzonitrile contributes to dyes and photovoltaic materials. Copper phthalocyanines derived from similar nitriles show exceptional thermal stability (>400°C) .

Computational Insights and Future Directions

DFT calculations on analogous systems predict that substitutions at the bromine position proceed via a triangular Cu-C≡N transition state, with activation energies of ~200 kJ/mol . Future research should optimize synthetic protocols and explore catalytic systems to lower these energy barriers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator